Dual h-NPP1/h-NPP3 Inhibition Profile Versus Selective NPP1 Inhibitors 3d, 3n, and 3q
Compound 3h is distinguished from the most potent selective h-NPP1 inhibitors in the series by its ability to inhibit both h-NPP1 and h-NPP3 at sub-micromolar concentrations. While compounds 3d, 3n, and 3q achieve slightly lower IC₅₀ values against h-NPP1 (0.731–0.812 μM), they exhibit a pronounced selectivity drop against h-NPP3, with IC₅₀ values ranging from 2.56 to 33.1 μM [1]. In contrast, 3h maintains balanced potency across both isoforms (h-NPP1 IC₅₀ = 1.23 ± 0.011 μM; h-NPP3 IC₅₀ = 0.871 ± 0.08 μM) [1]. The h-NPP3:h-NPP1 IC₅₀ ratio for 3h is approximately 0.71, whereas for 3n this ratio exceeds 45, representing a >60-fold difference in isoform selectivity [1].
| Evidence Dimension | h-NPP3:h-NPP1 IC₅₀ ratio (dual inhibition balance) |
|---|---|
| Target Compound Data | h-NPP1 IC₅₀ = 1.23 ± 0.011 μM; h-NPP3 IC₅₀ = 0.871 ± 0.08 μM; ratio ≈ 0.71 |
| Comparator Or Baseline | 3n: h-NPP1 IC₅₀ = 0.731 ± 0.013 μM, h-NPP3 IC₅₀ = 33.1 ± 2.5 μM, ratio ≈ 45.3; 3d: h-NPP1 IC₅₀ = 0.812 ± 0.071 μM, h-NPP3 IC₅₀ = 3.43 ± 3.4 μM, ratio ≈ 4.2; 3q: h-NPP1 IC₅₀ = 0.782 ± 0.071 μM, h-NPP3 IC₅₀ = 2.56 ± 0.062 μM, ratio ≈ 3.3 |
| Quantified Difference | 3h h-NPP3:h-NPP1 ratio is ~64-fold lower (more balanced) than 3n; ~6-fold lower than 3d; ~4.6-fold lower than 3q |
| Conditions | Absorbance-based enzyme inhibition assay using p-nitrophenyl 5′-thymidine monophosphate (pNP-TMP) as substrate against recombinant human NPP1 and NPP3 enzymes; IC₅₀ values calculated by nonlinear regression (4PL model) from at least three independent experiments [1] |
Why This Matters
For researchers modeling diseases where both NPP1 and NPP3 contribute to pathology (e.g., certain cancers, allergic inflammation), 3h provides a single-agent tool to interrogate dual-target pharmacology, whereas selective inhibitors would require combination dosing with attendant pharmacokinetic complexity.
- [1] Pursing Quinoline-8-Sulfonamide derivatives for the identification of potent NPPs inhibitors: In silico molecular docking, molecular dynamics simulations and density field theory (DFT) studies. Results in Chemistry, 2025, 17, 102556. DOI: 10.1016/j.rechem.2025.102556. View Source
